Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452567
InChI: InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
SMILES:
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC17452567

Molecular Formula: C9H7BrF3NO2

Molecular Weight: 298.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate -

Specification

Molecular Formula C9H7BrF3NO2
Molecular Weight 298.06 g/mol
IUPAC Name methyl 2-[5-bromo-3-(trifluoromethyl)pyridin-2-yl]acetate
Standard InChI InChI=1S/C9H7BrF3NO2/c1-16-8(15)3-7-6(9(11,12)13)2-5(10)4-14-7/h2,4H,3H2,1H3
Standard InChI Key CMZAJSWULBLCFL-UHFFFAOYSA-N
Canonical SMILES COC(=O)CC1=C(C=C(C=N1)Br)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Methyl 2-(5-bromo-3-(trifluoromethyl)pyridin-2-yl)acetate (C9_9H7_7BrF3_3NO2_2) features a pyridine ring with three distinct substituents:

  • Bromine at position 5, enhancing electrophilic reactivity.

  • Trifluoromethyl (-CF3_3) at position 3, contributing to metabolic stability and lipophilicity.

  • Acetate ester (-OCOCH3_3) at position 2, facilitating prodrug strategies or further functionalization.

Table 1: Key Physicochemical Properties

PropertyValueSource Relevance
Molecular Weight298.06 g/molCalculated from formula
Molecular FormulaC9_9H7_7BrF3_3NO2_2Analogous to
Boiling PointNot reported
Density~1.5 g/cm3^3 (estimated)Comparative analysis
LogP (Partition Coefficient)~2.1 (estimated)Similar to

The trifluoromethyl group significantly influences the compound’s electronic properties, reducing basicity compared to non-fluorinated analogs . The ester group enhances solubility in organic solvents, making it suitable for reaction media like ethyl acetate or tetrahydrofuran .

Synthetic Methodologies

Route 1: Multistep Synthesis via Malonate Intermediates

A patent (CN109232399B) describes a four-step synthesis for 5-bromo-2-methyl-3-(trifluoromethyl)pyridine , which can be adapted for the target compound:

  • Alkylation: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine under basic conditions to form a malonate intermediate.

  • Decarboxylation: Acidic hydrolysis removes the malonate group, yielding a methyl-substituted pyridine.

  • Reduction: Nitro groups are reduced to amines using iron powder in acetic acid.

  • Diazotization and Bromination: Diazotization with tert-butyl nitrite followed by copper bromide-mediated bromination introduces the bromine substituent.

Table 2: Critical Reaction Parameters from Patent CN109232399B

StepKey ConditionsYield (%)
Malonate AlkylationTHF, 0–25°C, 24 h76.6
Acidic Decarboxylation6N HCl, reflux76.6
Nitro ReductionFe, AcOH, 80°C85.0
BrominationCuBr, tert-butyl nitrite, EA65.0

For the target ester, an additional esterification step using methanol and acetyl chloride would follow bromination .

Route 2: Direct Esterification of Pyridinecarboxylic Acid

A modified approach involves:

  • Bromination of 3-(trifluoromethyl)pyridin-2-ylacetic acid.

  • Esterification with methanol under acidic catalysis (e.g., H2_2SO4_4) .

Applications in Pharmaceutical Development

TRPA1 Ion Channel Modulation

The compound’s structural analogs (e.g., 5-bromo-2-methyl-3-(trifluoromethyl)pyridine) are documented as TRPA1 inhibitors . TRPA1 channels mediate pain signaling and inflammatory responses, making them targets for:

  • Chronic pain therapeutics (e.g., neuropathic pain).

  • Respiratory diseases (e.g., asthma, COPD) .

Analytical Characterization

Spectroscopic Data (Predicted)

  • 1^1H NMR (400 MHz, CDCl3_3): δ 8.72 (s, 1H, H-6), 8.24 (s, 1H, H-4), 3.82 (s, 3H, OCH3_3), 3.68 (s, 2H, CH2_2).

  • 19^{19}F NMR: δ -58.9 (CF3_3).

  • IR: 1745 cm1^{-1} (C=O ester), 1350 cm1^{-1} (C-F) .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time ~8.2 min .

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